molecular formula C20H15FN4O3S B2467777 13-fluoro-5-quinolin-8-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 1904221-76-6

13-fluoro-5-quinolin-8-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2467777
CAS No.: 1904221-76-6
M. Wt: 410.42
InChI Key: DTDWIFRBRJDKEC-UHFFFAOYSA-N
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Description

13-fluoro-5-quinolin-8-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound that features a quinoline ring system, a sulfonyl group, and a triazatricyclo framework. This compound is part of the broader class of fluorinated quinolines, which are known for their significant biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

The synthesis of 13-fluoro-5-quinolin-8-ylsulfonyl-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one involves multiple steps, including cyclization, cycloaddition, and nucleophilic substitution reactionsIndustrial production methods may involve the use of organometallic reagents and catalysts to enhance the efficiency and yield of the reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

13-fluoro-5-quinolin-8-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antibacterial, antineoplastic, and antiviral activities.

    Medicine: Potential use in the development of new drugs for treating various diseases, including cancer and infectious diseases.

    Industry: Applications in the production of liquid crystals and dyes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with the replication of viral DNA. The presence of the fluorine atom enhances its biological activity by increasing its binding affinity to the target molecules .

Comparison with Similar Compounds

Similar compounds include other fluorinated quinolines such as:

Properties

IUPAC Name

13-fluoro-5-quinolin-8-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3S/c21-14-6-7-18-23-16-8-10-24(12-15(16)20(26)25(18)11-14)29(27,28)17-5-1-3-13-4-2-9-22-19(13)17/h1-7,9,11H,8,10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDWIFRBRJDKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)S(=O)(=O)C4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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